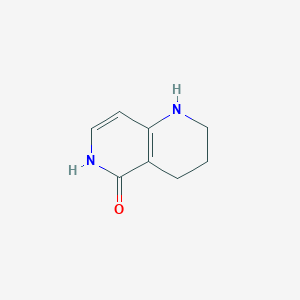

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL

説明

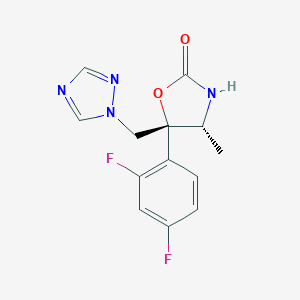

1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL (THN) is a heterocyclic compound with a bicyclic structure. It is extensively studied in medicinal chemistry due to its potential as a therapeutic agent for various diseases. THN is a versatile molecule with multiple applications in scientific research, including drug discovery, organic synthesis, and biochemistry.

科学的研究の応用

Asymmetric Synthesis

The compound is utilized in asymmetric synthesis processes. Zhang et al. (2015) reported the asymmetric hydrogenation of 1,5-naphthyridine derivatives using chiral cationic ruthenium diamine complexes, producing optically pure 1,5-diaza-cis-decalins, including 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantioselectivity. These decalins serve as rigid chelating diamine ligands for asymmetric synthesis, indicating the significance of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL in the synthesis of complex organic molecules (Zhang et al., 2015).

Synthetic Chemistry

In the realm of synthetic chemistry, Teng Da-wei (2010) synthesized 1,2,3,4-tetrahydro-2,6-naphthyridine through a multi-step process from 2-methylpyrazine, highlighting the compound's role in complex chemical synthesis and its potential as a building block for further chemical transformations (Teng Da-wei, 2010).

Antioxidant Properties

Research by Nam et al. (2007) demonstrated that tetrahydro-1,8-naphthyridinol analogues, structurally related to alpha-tocopherol, exhibit significantly higher antioxidant activity than alpha-tocopherol itself in lipid membranes and low-density lipoproteins. This indicates the potential of this compound derivatives in medical and biochemical applications due to their antioxidative properties (Nam et al., 2007).

Asymmetric Hydrogenation and Biological Activity

Lautens and Yamamoto (2016) highlighted the use of 1,2,3,4-tetrahydro-1,8-naphthyridine (THNAD) skeletons in biologically active molecules. They discussed the asymmetric hydrogenation of 1,8-naphthyridines to afford THNADs, which are utilized in the synthesis of bioactive compounds, showcasing the biological relevance of these compounds (Lautens & Yamamoto, 2016).

Topoisomerase I Inhibition and Antiproliferative Activity

The synthesis and biological evaluation of hybrid tetrahydro-1,5-naphthyridine derivatives were described by Martin-Encinas et al. (2019). These compounds, including 1,2,3,4-tetrahydro-1,5-naphthyridines fused with heterocycles, showed activity as inhibitors of Topoisomerase I (TopI) and possessed antiproliferative properties in various cancer cell lines, pointing to the compound's potential in cancer therapy (Martin-Encinas et al., 2019).

作用機序

Target of Action

The primary target of 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL is the nuclear DNA-binding protein poly(ADP-ribose) polymerase-1 (PARP-1) . PARP-1 is activated by nicks in DNA during inflammation, ischemia, neurodegeneration, and cancer therapy .

Biochemical Pathways

When PARP-1 is over-activated, it can cause extensive polymerization of ADP-ribose, leading to the depletion of NAD+ and subsequently a decrease in the level of intracellular ATP . This can culminate in cell dysfunction and cell death through a necrotic pathway .

Result of Action

The result of the action of this compound is the inhibition of PARP-1, which can prevent the depletion of NAD+ and the decrease in the level of intracellular ATP . This can potentially prevent cell dysfunction and cell death .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

将来の方向性

The burgeoning interest in synthesis and biological applications of 1,6-naphthyridines reflects the importance of 1,6-naphthyridines in the synthetic as well as medicinal chemistry fields . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods .

生化学分析

Biochemical Properties

It is known that the compound can enhance the catalytic activity of certain pyridines . This suggests that 1,2,3,4-Tetrahydro-1,6-naphthyridin-5-OL may interact with enzymes, proteins, and other biomolecules in a way that influences their function .

Cellular Effects

Preliminary studies suggest that the compound may have anticancer properties . This indicates that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Given its potential anticancer properties , it is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2,3,4,6-tetrahydro-1H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h3,5,9H,1-2,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLIAWQPRVOLPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CNC2=O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00570334 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155057-98-0 | |

| Record name | 2,3,4,6-Tetrahydro-1,6-naphthyridin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00570334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydro-1,6-naphthyridin-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[5,6-dichloro-2-(cyanoamino)-4H-quinazolin-3-yl]acetate](/img/structure/B132868.png)